![molecular formula C13H13F5N2O2 B3843665 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B3843665.png)
2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol
Overview
Description
2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol, also known as PFBHA, is a chemical compound used in various scientific research applications. It is a bifunctional reagent that can be used to modify proteins, peptides, and other biomolecules. PFBHA is a versatile compound that has many potential applications in the field of biochemistry and biotechnology.
Scientific Research Applications
2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has many scientific research applications, including protein modification, peptide synthesis, and drug discovery. 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can be used to modify proteins by reacting with the amino groups of lysine residues. This modification can be used to study protein-protein interactions, protein folding, and enzyme activity. 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can also be used in peptide synthesis by reacting with the N-terminus of peptides. This reaction can be used to introduce a variety of functional groups into peptides, which can be used for a variety of applications. 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can also be used in drug discovery by modifying small molecules to improve their biological activity.
Mechanism of Action
The mechanism of action of 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol involves the reaction of the isocyanate group with the nucleophilic amino groups of lysine residues or the N-terminus of peptides. This reaction results in the formation of a stable urea bond, which can modify the biological activity of the protein or peptide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol depend on the specific application. In protein modification, 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can be used to study protein-protein interactions, protein folding, and enzyme activity. In peptide synthesis, 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can be used to introduce functional groups into peptides, which can be used for a variety of applications. In drug discovery, 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can be used to modify small molecules to improve their biological activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its versatility. 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can be used to modify proteins, peptides, and small molecules, making it a useful tool for a variety of applications. Another advantage of 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is its stability, which allows for long-term storage. However, one limitation of 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is its potential toxicity. 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can react with a variety of nucleophiles, including water and biological molecules, which can lead to unwanted side reactions.
Future Directions
There are many potential future directions for the use of 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in scientific research. One possible direction is the development of new protein modification techniques using 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. Another possible direction is the development of new peptide synthesis strategies using 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. Additionally, 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can be used in drug discovery to modify small molecules to improve their biological activity. Overall, 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is a versatile compound with many potential applications in the field of biochemistry and biotechnology.
properties
IUPAC Name |
1,3-dihydroxy-2-(2,3,4,5,6-pentafluorophenyl)-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O2/c14-8-7(9(15)11(17)12(18)10(8)16)13-19(21)5-3-1-2-4-6(5)20(13)22/h5-6,13,21-22H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCXOWDCVVSXNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(N2O)C3=C(C(=C(C(=C3F)F)F)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentafluorophenyl-hexahydro-benzoimidazole-1,3-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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